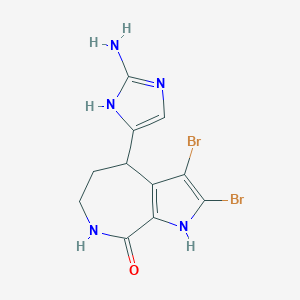

(+/-)-Hymenin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h3-4,18H,1-2H2,(H,15,19)(H3,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMGABUTBNWSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1C3=CN=C(N3)N)C(=C(N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433004 | |

| Record name | (+/-)-Hymenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154569-13-8 | |

| Record name | (+/-)-Hymenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of (+/-)-Hymenin Natural Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and synthesis of two distinct natural products that share the name Hymenin. The first, a bromine-containing alkaloid from a marine sponge, is a potent alpha-adrenoceptor antagonist. The second, a sesquiterpene lactone found in terrestrial plants, has shown cytotoxic and anti-inflammatory potential. This document clarifies the separate identities of these molecules and presents detailed experimental methodologies and data for researchers in natural product chemistry and drug development.

Introduction: Two Natural Products, One Name

The name "Hymenin" refers to two structurally and biologically distinct natural products. This guide will address both compounds, with a particular focus on their racemic or "(+/-)" synthesis, a key indicator of laboratory preparation and a focal point for medicinal chemistry efforts.

-

Marine-Derived Hymenin: A brominated pyrrole (B145914) alkaloid isolated from the Okinawan marine sponge Hymeniacidon sp.[1]. This compound has been identified as a potent alpha-adrenoceptor blocking agent, suggesting its potential in cardiovascular research and related therapeutic areas. A synthetic route to "(+/-)-Hymenin" has been patented[2].

-

Plant-Derived Hymenin: A sesquiterpene lactone belonging to the pseudoguaianolide (B12085752) class, isolated from plants such as Ambrosia maritima and Parthenium hysterophorus[3][4][5]. Research on this molecule has indicated potential cytotoxic and anti-inflammatory activities[6]. A total synthesis of a related compound, parthenin, also yielded hymenin, confirming a synthetic pathway to the racemic form[3].

This guide will now detail the discovery, biological activity, and experimental protocols for each of these molecules separately to provide clarity for the research community.

Marine-Derived (+/-)-Hymenin: An Alpha-Adrenoceptor Antagonist

Discovery and Biological Activity

Discovered in 1986, the marine alkaloid Hymenin was isolated from the sponge Hymeniacidon sp. collected in Okinawa[1]. Initial biological screenings revealed its potent alpha-adrenoceptor blocking activity. At a concentration of 5 mg/kg, it was shown to cause a significant reduction in arterial blood pressure in rats[2]. Further studies demonstrated that it acts as a competitive antagonist of norepinephrine (B1679862) at alpha-adrenoceptors in vascular smooth muscle, without affecting responses to histamine (B1213489) or potassium chloride[2]. This specificity makes it a valuable lead compound for the development of new cardiovascular drugs.

Structure Elucidation

The structure of the marine-derived Hymenin was determined through spectral data analysis. It is a bromine-containing alkaloid featuring a fused pyrrole-seven-membered ring lactam with a 2-aminoimidazole appendage[1][2].

Experimental Protocols

A general procedure for the isolation of bromopyrrole alkaloids from marine sponges is as follows:

-

The sponge tissue is extracted with 95% ethanol.

-

The crude extract is then partitioned between 40% methanol-water and dichloromethane (B109758) to remove lipids.

-

The aqueous layer is further partitioned with n-butanol.

-

The n-butanol extract, which contains the brominated alkaloids, is then subjected to chromatographic separation, including semi-preparative HPLC, to isolate the pure compounds[7].

A patented method describes the synthesis of racemic Hymenin from an aldehyde precursor and 2-aminoimidazole sulfate[2].

Reaction Scheme:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP0693072B1 - Method for the synthesis of 4- and/or 5-(di)substituted 2-aminoimidazoles from 2-aminoimidazoles and aldehydes - Google Patents [patents.google.com]

- 3. Parthenin—A Sesquiterpene Lactone with Multifaceted Biological Activities: Insights and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datapdf.com [datapdf.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Unveiling (+/-)-Hymenin: A Technical Guide to its Marine Sponge Origins and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Hymenin, a novel bromine-containing alkaloid, has been identified as a potent alpha-adrenoceptor blocking agent. Isolated from marine sponges of the genus Hymeniacidon, this natural product presents a promising avenue for therapeutic development. This technical guide provides a comprehensive overview of the marine sponge sources of (+/-)-Hymenin, its isolation, and its mechanism of action as an alpha-adrenoceptor antagonist.

Marine Sponge Source

The primary source of (+/-)-Hymenin is an Okinawan marine sponge identified as Hymeniacidon sp. While the specific species has not been fully detailed in the available literature, sponges of the genus Hymeniacidon are known to produce a diverse array of bioactive secondary metabolites.

Physicochemical Properties and Spectroscopic Data

Detailed experimental data for the isolation and purification of (+/-)-Hymenin, including quantitative yields, are not extensively available in the public domain. However, its structure has been elucidated through spectroscopic analysis. The key physicochemical and spectroscopic data are summarized below.

| Property | Data | Reference |

| Molecular Formula | C₁₅H₁₈O₄ | |

| Molecular Weight | 262.30 g/mol | |

| Monoisotopic Mass | 262.12050905 Da | |

| IUPAC Name | (3aS,6S,6aR,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione |

Table 1: Physicochemical Properties of (+/-)-Hymenin

| Spectroscopic Data | Details |

| ¹H NMR | Data not publicly available. |

| ¹³C NMR | Data not publicly available. |

| Mass Spectrometry | Data not publicly available. |

| Infrared Spectroscopy | Data not publicly available. |

Table 2: Spectroscopic Data for (+/-)-Hymenin

Experimental Protocols

Isolation and Purification of (+/-)-Hymenin

A detailed, step-by-step protocol for the isolation and purification of (+/-)-Hymenin from Hymeniacidon sp. is not currently available in the reviewed literature. General methods for the isolation of natural products from marine sponges typically involve the following workflow.

Caption: A generalized workflow for the isolation of natural products from marine sponges.

Bioactivity Assay: Alpha-Adrenoceptor Antagonism

The alpha-adrenoceptor blocking activity of (+/-)-Hymenin was determined using an in vitro assay on rabbit isolated aorta. This experiment demonstrated that hymenin (B1203750) acts as a competitive antagonist of alpha-adrenoceptors in vascular smooth muscle.

A general protocol for such an assay would involve:

-

Tissue Preparation: Isolation and preparation of rabbit aortic ring segments.

-

Experimental Setup: Mounting of the aortic rings in an organ bath containing a physiological salt solution, aerated with carbogen (B8564812) (95% O₂ / 5% CO₂), and maintained at 37°C.

-

Contraction Induction: Induction of contraction in the aortic rings using an alpha-adrenoceptor agonist, such as norepinephrine.

-

Antagonist Application: Introduction of varying concentrations of (+/-)-Hymenin to the organ bath.

-

Data Analysis: Measurement of the contractile response in the presence and absence of the antagonist to determine the nature and potency of the antagonism.

Signaling Pathway

(+/-)-Hymenin exerts its effect by blocking alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by agonists like norepinephrine, initiate a signaling cascade. The antagonistic action of hymenin inhibits this pathway.

Caption: Antagonistic action of (+/-)-Hymenin on the α1-adrenergic signaling pathway.

Upon binding of an agonist like norepinephrine, the alpha-1 adrenergic receptor activates the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG, along with Ca²⁺, activates protein kinase C (PKC). This cascade ultimately leads to a cellular response, such as smooth muscle contraction. (+/-)-Hymenin competitively blocks the binding of agonists to the receptor, thereby inhibiting this signaling pathway.

An In-depth Technical Guide on the Isolation of (+/-)-Hymenin from Hymeniacidon sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the bromine-containing alkaloid, hymenin (B1203750), from the marine sponge Hymeniacidon sp. Hymenin has been identified as a potent alpha-adrenoceptor blocking agent, suggesting its potential for therapeutic applications.[1] This document outlines a generalized protocol for the extraction and purification of marine natural products, summarizes the key data points for hymenin, and illustrates the relevant biological pathways.

It is important to note that the initial reports on hymenin isolated from Hymeniacidon sp. do not specify whether the natural product is a racemic mixture, denoted as (+/-). The information available in the public domain primarily refers to "hymenin." This guide will address the isolation of hymenin as described in the literature, with the understanding that its exact stereochemistry as a racemic mixture in the natural source has not been definitively established in the available reports.

Experimental Protocols

While the complete, detailed experimental protocol from the original 1986 publication by Kobayashi et al. on the isolation of hymenin is not fully accessible in the public domain, a general methodology for the isolation of secondary metabolites from marine sponges can be outlined. This protocol is based on standard practices in marine natural product chemistry.

1. Sample Collection and Preparation:

-

Specimens of the marine sponge Hymeniacidon sp. are collected, typically by scuba diving.

-

The collected sponge material is frozen immediately to prevent chemical degradation.

-

Prior to extraction, the frozen sponge is thawed, cut into smaller pieces, and homogenized.

2. Extraction:

-

The homogenized sponge material is exhaustively extracted with a polar solvent, typically methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH).

-

The resulting crude extract is filtered to remove solid residues.

-

The filtrate is then concentrated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

-

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

A common partitioning scheme involves suspending the crude extract in water or a MeOH/H2O mixture and sequentially extracting with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

The bioactive fractions, in this case, those exhibiting alpha-adrenoceptor blocking activity, are identified for further purification.

4. Chromatographic Purification:

-

The active fraction (e.g., the n-BuOH fraction) is subjected to a series of chromatographic techniques to isolate the target compound, hymenin.

-

Column Chromatography: The fraction is first separated on a silica (B1680970) gel or reversed-phase (e.g., C18) column, eluting with a gradient of solvents.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing hymenin are further purified by preparative or semi-preparative HPLC, using a suitable column (e.g., C18) and eluent system to yield the pure compound.

5. Structure Elucidation:

-

The structure of the isolated hymenin is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.

-

Data Presentation

The following tables summarize the available quantitative data for hymenin from Hymeniacidon sp. Due to the limited accessibility of the primary literature, some specific quantitative values are not available.

Table 1: Physicochemical and Spectroscopic Data for Hymenin

| Property | Value |

| Molecular Formula | Not explicitly stated in available abstracts |

| Molecular Weight | Not explicitly stated in available abstracts |

| Appearance | Not explicitly stated in available abstracts |

| UV λmax (MeOH) | Not explicitly stated in available abstracts |

| IR (KBr) νmax | Not explicitly stated in available abstracts |

| ¹H NMR (CDCl₃, δ) | Not explicitly stated in available abstracts |

| ¹³C NMR (CDCl₃, δ) | Not explicitly stated in available abstracts |

| High-Resolution MS | Not explicitly stated in available abstracts |

Table 2: Biological Activity of Hymenin

| Assay | Result |

| Biological Target | Alpha-adrenoceptor |

| Activity | Potent alpha-adrenoceptor blocking agent.[1] |

| In vitro Assay | In the rabbit isolated aorta, hymenin (10⁻⁶ M) caused a parallel rightward shift of the dose-response curve for norepinephrine, indicating competitive antagonism of alpha-adrenoceptors.[2] |

| IC₅₀ / Kᵢ Value | Not explicitly stated in available abstracts |

Mandatory Visualizations

Caption: Experimental workflow for the isolation of (+/-)-Hymenin.

Caption: Signaling pathway of Alpha-1 Adrenergic Receptor and its blockade by Hymenin.

References

Physical and chemical properties of (+/-)-Hymenin

An In-depth Technical Guide to the Physical and Chemical Properties of (+/-)-Hymenin

This technical guide provides a comprehensive overview of the known physical and chemical properties of (+/-)-Hymenin, a member of the oroidin (B1234803) class of marine alkaloids. The information is intended for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental context, and the visualization of related biological pathways and workflows.

Core Compound Information

(+/-)-Hymenin is a racemic mixture of a brominated pyrrole-imidazole alkaloid. While specific experimental data for (+/-)-Hymenin is limited in publicly accessible literature, its properties can be inferred from computational data and studies on closely related oroidin alkaloids.

Table 1: Computed Physical and Chemical Properties of (+/-)-Hymenin

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁Br₂N₅O | PubChem[1] |

| Molecular Weight | 389.05 g/mol | PubChem[1] |

| IUPAC Name | 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 388.93099 Da | PubChem[1] |

| Monoisotopic Mass | 386.93304 Da | PubChem[1] |

| Topological Polar Surface Area | 99.6 Ų | PubChem[1] |

| Heavy Atom Count | 19 | PubChem[1] |

| CAS Number | 154569-13-8 | PubChem[1] |

Note: The properties listed above are computationally derived and may differ from experimental values.

Experimental Protocols

Synthesis

A plausible synthetic route for (+/-)-Hymenin can be adapted from the total synthesis of related oroidin alkaloids. The general strategy often involves the construction of the pyrrole (B145914) and imidazole (B134444) rings followed by their linkage.

General Workflow for Oroidin Alkaloid Synthesis

Caption: A generalized workflow for the chemical synthesis of oroidin alkaloids.

Isolation from Natural Sources

Oroidin alkaloids, the class to which (+/-)-Hymenin belongs, are typically isolated from marine sponges of the genera Agelas, Hymeniacidon, Cymbaxinella, and Axinella[2]. The isolation process generally involves extraction and chromatographic separation.

General Protocol for Isolation of Oroidin Alkaloids

-

Collection and Extraction:

-

Marine sponge samples are collected and lyophilized.

-

The dried sponge material is ground and extracted sequentially with solvents of increasing polarity (e.g., hexane, dichloromethane, methanol).

-

-

Fractionation:

-

The crude extracts are concentrated under reduced pressure.

-

The resulting residue is subjected to column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) to separate fractions based on polarity.

-

-

Purification:

-

Fractions showing the presence of alkaloids (as determined by thin-layer chromatography and staining with Dragendorff's reagent) are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column.

-

-

Structure Elucidation:

-

The purified compounds are identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Workflow for Isolation of Oroidin Alkaloids from Marine Sponges

Caption: A typical workflow for the isolation of oroidin alkaloids.

Spectroscopic Data

While specific spectra for (+/-)-Hymenin are not available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for (+/-)-Hymenin

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to protons on the pyrrole and imidazole rings, the tetrahydroazepinone core, and exchangeable amine protons. Chemical shifts would be influenced by the bromine atoms and the overall electronic environment. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrrole, imidazole, and tetrahydroazepinone rings. The positions of the brominated carbons would be significantly shifted. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the molecule, showing a characteristic isotopic pattern due to the presence of two bromine atoms. Fragmentation patterns would provide information about the different structural motifs. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching (amines and amides), C=O stretching (amide), C=C and C=N stretching (aromatic rings), and C-Br stretching. |

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of (+/-)-Hymenin are scarce. However, research on the parent compound, oroidin, and its analogues provides significant insights into the potential bioactivities of this class of molecules.

Antimicrobial Activity

Oroidin has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis[2][3][4]. It is suggested that the dibromo-pyrrole moiety is important for this activity[2][3]. Some synthetic analogues of oroidin have also shown activity against Escherichia coli and the fungus Candida albicans[2][3][4].

Cytotoxic Activity

Oroidin and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Oroidin has shown cytotoxic activity against MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines[5][6]. Synthetic analogues have also demonstrated potent inhibition against K562 (leukemia), HepG2 (liver cancer), and HeLa (cervical cancer) cell lines[5].

Potential Signaling Pathways

While specific signaling pathways for (+/-)-Hymenin are not elucidated, studies on oroidin analogues suggest potential mechanisms of action.

Heat Shock Protein 90 (Hsp90) Inhibition

Synthetic analogues of oroidin have been found to inhibit the replication of RNA viruses, such as Hepatitis C virus (HCV) and Chikungunya virus (CHIKV)[7]. This antiviral activity is proposed to be mediated through the inhibition of the host cell chaperone, Heat Shock Protein 90 (Hsp90)[7]. Hsp90 is a crucial protein for the folding and stability of numerous client proteins, many of which are involved in cell signaling and proliferation.

Diagram of Potential Hsp90-Mediated Antiviral Mechanism

Caption: Proposed mechanism of antiviral activity via Hsp90 inhibition.

Conclusion

(+/-)-Hymenin is a fascinating marine natural product with potential for further investigation, particularly in the areas of antimicrobial and anticancer drug discovery. While specific experimental data for this compound remains limited, the wealth of information available for the broader class of oroidin alkaloids provides a solid foundation for future research. The development of robust synthetic routes and the comprehensive evaluation of its biological activities and mechanisms of action are critical next steps in unlocking the therapeutic potential of (+/-)-Hymenin.

References

- 1. (+/-)-Hymenin | C11H11Br2N5O | CID 9930243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine alkaloid oroidin analogues with antiviral potential: A novel class of synthetic compounds targeting the cellular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Molecules: An In-depth Technical Guide to (+/-)-Hymenin and Hymenin Sesquiterpene Lactone

An Important Clarification: The topic "(+/-)-Hymenin vs hymenin (B1203750) sesquiterpene lactone" presents an interesting case of chemical nomenclature, as these are two structurally and functionally distinct molecules that share a similar name. This guide will address both compounds, clarifying their unique origins, chemical properties, and biological activities to provide a comprehensive resource for researchers, scientists, and drug development professionals.

-

(+/-)-Hymenin is a brominated imidazole (B134444) alkaloid, a marine natural product isolated from sponges of the Hymeniacidon genus.

-

Hymenin , the sesquiterpene lactone, is a terrestrial natural product found in plants of the Asteraceae family. It belongs to a large class of secondary metabolites known for their diverse biological activities.

This technical guide will delve into the core characteristics of each molecule, presenting a comparative overview where applicable, alongside detailed experimental protocols and pathway visualizations.

Part 1: (+/-)-Hymenin - The Marine Alkaloid

(+/-)-Hymenin is a fascinating marine-derived alkaloid distinguished by its bromine-containing pyrroloazepinone core structure. Its discovery has opened avenues for exploring novel pharmacological agents from marine sources.

Chemical and Physical Properties of (+/-)-Hymenin

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁Br₂N₅O | [1] |

| Molecular Weight | 389.05 g/mol | [1] |

| IUPAC Name | 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one | [1] |

| CAS Number | 154569-13-8 | [1] |

| Class | Imidazole Alkaloid | Wikidata |

Biological Activity: Alpha-Adrenoceptor Antagonism

The primary biological activity identified for (+/-)-Hymenin is its potent and competitive antagonism of alpha-adrenoceptors.[2][3] This positions it as a molecule of interest for cardiovascular research and related therapeutic areas.

| Assay | Compound | Concentration | Effect | Reference |

| Norepinephrine-induced contraction in rabbit isolated aorta | (+/-)-Hymenin | 10⁻⁶ M | Parallel rightward shift of the norepinephrine (B1679862) dose-response curve, indicating competitive antagonism. No effect on histamine (B1213489) or KCl-induced contractions. | [3] |

Experimental Protocols

Caption: General workflow for the isolation of (+/-)-Hymenin.

This protocol describes a functional assay to determine the alpha-adrenoceptor antagonist activity of a test compound like (+/-)-Hymenin using isolated vascular tissue.

-

Tissue Preparation:

-

A rabbit is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective tissue and cut into rings (3-4 mm in width).

-

The endothelial layer may be removed by gentle rubbing of the intimal surface.

-

The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

-

-

Equilibration and Viability Check:

-

The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

The viability of the smooth muscle is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).

-

-

Assay Procedure:

-

After washing and re-equilibration, a cumulative concentration-response curve to an alpha-agonist (e.g., norepinephrine) is generated.

-

The tissues are then washed and incubated with the antagonist, (+/-)-Hymenin, at a specific concentration (e.g., 10⁻⁶ M) for a set period (e.g., 30-60 minutes).[3]

-

A second cumulative concentration-response curve to norepinephrine is then generated in the presence of the antagonist.

-

-

Data Analysis:

-

The dose-response curves are plotted, and the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) are calculated for the agonist in the absence and presence of the antagonist.

-

A parallel rightward shift in the dose-response curve without a change in the maximal response is indicative of competitive antagonism. The pA₂ value, a measure of the antagonist's affinity, can be calculated using a Schild plot.

-

Signaling Pathway

(+/-)-Hymenin acts as an antagonist at alpha-adrenoceptors. These are G-protein coupled receptors (GPCRs). Alpha-1 adrenoceptors, for example, typically couple to Gq proteins, which activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium and activate protein kinase C (PKC), leading to smooth muscle contraction. By blocking the receptor, (+/-)-Hymenin prevents this signaling cascade from being initiated by endogenous agonists like norepinephrine.

Caption: Antagonistic action of (+/-)-Hymenin on the Alpha-1 adrenergic pathway.

Part 2: Hymenin - The Sesquiterpene Lactone

Hymenin, a member of the vast family of sesquiterpene lactones, is a natural product isolated from various plants, particularly within the Asteraceae family, such as Parthenium hysterophorus.[4] Sesquiterpene lactones are well-known for their broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and anti-mitotic effects.

Chemical and Physical Properties of Hymenin Sesquiterpene Lactone

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₄ | [4] |

| Molecular Weight | 262.30 g/mol | [4] |

| IUPAC Name | (3aS,6S,6aR,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione | [4] |

| CAS Number | 20555-04-8 | [4] |

| Class | Pseudoguaianolide Sesquiterpene Lactone |

Biological Activities

Sesquiterpene lactones, including hymenin and its relatives, exhibit a range of biological activities, primarily attributed to the presence of the α-methylene-γ-lactone moiety, which can react with nucleophiles, particularly cysteine residues in proteins, via Michael addition.

A primary mechanism of the anti-inflammatory action of many sesquiterpene lactones is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

| Compound | Assay | IC₅₀ (µM) | Reference |

| 11-exo-methylenesantonin | NF-κB transcriptional activity | 4.0 | [7] |

| Santamarine | NF-κB transcriptional activity | < 10 | [7] |

| Magnolialide | NF-κB transcriptional activity | < 10 | [7] |

| Zaluzanin D | NF-κB transcriptional activity | < 10 | [7] |

| 8α-hydroxyhirsutinolide | TNF-α-induced NF-κB activity | 1.9 | [8] |

| Parthenolide | NF-κB DNA binding | ~5 |

Many sesquiterpene lactones display cytotoxicity against various cancer cell lines. This is often linked to the induction of apoptosis and, in some cases, arrest of the cell cycle at the G2/M phase, indicating an anti-mitotic effect. A related compound, hymenoratin, has been shown to induce mitotic arrest.[9]

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Hymenoratin | HT-29 | Induces cell rounding | ~15 µg/mL for 25% rounding | [9] |

| Parthenolide | SiHa (cervical cancer) | Cytotoxic | 8.42 ± 0.76 | |

| Parthenolide | MCF-7 (breast cancer) | Cytotoxic | 9.54 ± 0.82 | |

| Intybusin B | Various human tumor cells | Cytotoxic | 9.01 - 27.07 | [3] |

Experimental Protocols

This protocol is adapted from the isolation of parthenin, a major sesquiterpene lactone from Parthenium hysterophorus, and can be modified for the isolation of hymenin.

-

Plant Material and Extraction:

-

Air-dried and powdered leaves of Parthenium hysterophorus (e.g., 50 g) are successively extracted with petroleum ether, chloroform, and methanol (B129727).

-

The methanol extract is concentrated under reduced pressure to yield a residue.

-

-

Column Chromatography:

-

The residue is adsorbed onto silica gel (e.g., 100-200 mesh).

-

The adsorbed material is subjected to column chromatography, eluting with a gradient of increasing polarity, starting with n-hexane and gradually increasing the percentage of ethyl acetate.

-

-

Fraction Collection and Purification:

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar Rf values to known hymenin standards are pooled.

-

These pooled fractions are further purified by repeated column chromatography or by preparative HPLC to yield the pure sesquiterpene lactone.

-

Caption: Workflow for the isolation of Hymenin-related sesquiterpene lactones.

This is a cell-based assay to measure the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

HEK293 cells (or another suitable cell line) are cultured in DMEM with 10% FBS.

-

Cells are seeded in a 96-well plate and transiently co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).

-

-

Compound Treatment and Stimulation:

-

After 24 hours, the cells are pre-treated with various concentrations of the sesquiterpene lactone (e.g., hymenin) for 1-2 hours.

-

The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL) or Lipopolysaccharide (LPS), for 6-8 hours.

-

-

Luciferase Activity Measurement:

-

The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

-

Data Analysis:

-

The percentage inhibition of NF-κB activity is calculated relative to the stimulated control (cells treated with TNF-α/LPS but not the inhibitor).

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) is determined from the dose-response curve.

-

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding:

-

Cancer cells (e.g., MCF-7, SiHa) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of the sesquiterpene lactone for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with only medium are included.

-

-

MTT Incubation:

-

After the treatment period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) is added to each well.

-

The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

The cell viability is expressed as a percentage of the untreated control.

-

The IC₅₀ value, representing the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

-

Signaling Pathway: Inhibition of Canonical NF-κB Activation

Sesquiterpene lactones inhibit the canonical NF-κB pathway, which is activated by pro-inflammatory stimuli like TNF-α. The key inhibitory step is the prevention of the degradation of IκBα, the inhibitor of NF-κB. This is achieved through the direct alkylation of the IκB kinase (IKK) complex or the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety. This action prevents the phosphorylation and subsequent ubiquitination and degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway by hymenin sesquiterpene lactone.

Conclusion

This technical guide has elucidated the distinct nature of (+/-)-Hymenin, a marine alkaloid with alpha-adrenoceptor blocking properties, and hymenin, a plant-derived sesquiterpene lactone with potent anti-inflammatory and cytotoxic activities. While their similar names may cause confusion, their chemical structures, biological origins, and mechanisms of action are fundamentally different. For drug development professionals and researchers, understanding these differences is crucial for harnessing their respective therapeutic potentials. The provided experimental protocols and pathway diagrams offer a foundational framework for further investigation into these two compelling classes of natural products.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mis.pharm.su.ac.th [mis.pharm.su.ac.th]

- 9. researchgate.net [researchgate.net]

The Core of Complexity: An In-depth Technical Guide to the Biosynthesis of Pyrrole-Imidazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of pyrrole-imidazole alkaloids, a class of marine natural products renowned for their structural complexity and significant biological activities. This document delves into the core biosynthetic pathways, from simple amino acid precursors to the intricate dimeric and polymeric structures that have captivated chemists and pharmacologists alike. Experimental methodologies that have been pivotal in elucidating these pathways are detailed, and the enzymatic machinery believed to be involved is discussed.

Introduction to Pyrrole-Imidazole Alkaloids

Pyrrole-imidazole alkaloids (PIAs) are a large and structurally diverse family of nitrogen-rich natural products isolated primarily from marine sponges of the orders Agelasida, Axinellida, and Bubarida. These compounds are characterized by the presence of a pyrrole-2-carboxamide moiety linked to a 2-aminoimidazole ring. The family encompasses a wide array of structures, from the simple monomeric precursor, oroidin (B1234803), to complex cyclic and dimeric architectures such as sceptrin (B1680891), ageliferin, and palau'amine. The significant biological activities of PIAs, including antimicrobial, antiviral, and anticancer properties, have made them attractive targets for drug discovery and development. Understanding their biosynthesis is crucial for accessing these complex molecules and for engineering novel analogues with improved therapeutic potential.

The Central Biosynthetic Pathway: From Amino Acids to Oroidin

The biosynthesis of all pyrrole-imidazole alkaloids is believed to originate from the fundamental building block, oroidin. Experimental evidence, primarily from isotopic labeling studies, has established the precursors of this key intermediate.[1][2]

Precursor Molecules

-

L-Proline: The five-membered pyrrole (B145914) ring of oroidin is derived from the amino acid L-proline.[1]

-

L-Lysine: The 2-aminoimidazole moiety and the propyl chain are derived from the amino acid L-lysine.[1] It has been proposed that lysine (B10760008) is first converted to homoarginine, which serves as a critical branch point in the pathway.[2][3]

Proposed Biosynthetic Pathway to Oroidin

The precise enzymatic steps leading to the formation of oroidin are still under investigation; however, a plausible pathway has been proposed based on identified intermediates and biomimetic synthesis studies.

Caption: Proposed biosynthetic pathway from L-proline and L-lysine to the key intermediate, oroidin.

Diversification of the Pyrrole-Imidazole Scaffold: Formation of Complex Alkaloids

Oroidin serves as the central precursor for a vast array of more complex pyrrole-imidazole alkaloids. These transformations are thought to be enzyme-mediated and involve a series of cyclization, dimerization, and rearrangement reactions.

Cyclization Reactions

Intramolecular cyclization of oroidin and its derivatives leads to the formation of monomeric cyclic alkaloids. For example, the cyclization of oroidin can yield hymenidin (B1674120).

Dimerization and Cycloaddition Reactions

The formation of dimeric alkaloids is a hallmark of this natural product family. Several distinct dimerization pathways are hypothesized, leading to different structural classes.

-

[2+2] Cycloaddition: The dimerization of hymenidin via a proposed enzyme-mediated [2+2] cycloaddition is thought to form the cyclobutane (B1203170) ring of sceptrin .[4]

-

[4+2] Cycloaddition (Diels-Alder): A formal [4+2] cycloaddition between two molecules of hymenidin is the proposed pathway to ageliferin .[4]

-

Other Dimerizations: More complex dimeric and trimeric structures are formed through various other proposed cycloaddition and rearrangement cascades.

Caption: Hypothesized diversification of the pyrrole-imidazole scaffold from oroidin to complex dimeric alkaloids.

Key Enzymes in Pyrrole-Imidazole Alkaloid Biosynthesis

While no enzymes from the pyrrole-imidazole alkaloid biosynthetic pathway have been fully characterized, several enzyme classes are strongly implicated based on the chemical transformations observed.

-

Halogenases: The bromination of the pyrrole ring is a common feature of these alkaloids. Flavin-dependent halogenases are likely responsible for this modification, utilizing bromide from seawater.

-

Oxidoreductases: The various oxidation and cyclization reactions are likely catalyzed by a suite of oxidoreductases, such as cytochrome P450 monooxygenases or FAD-dependent oxidases.

-

Cyclases: Specific enzymes are presumed to catalyze the various intramolecular and intermolecular cycloaddition reactions that lead to the formation of the complex polycyclic skeletons.

Quantitative Data

A significant challenge in the study of marine natural product biosynthesis is the difficulty in obtaining large quantities of biomass and the often-low concentrations of biosynthetic intermediates. As a result, there is a notable lack of quantitative data in the form of structured tables for the biosynthesis of pyrrole-imidazole alkaloids. The data available in the literature primarily consists of yields from biomimetic chemical syntheses rather than direct measurements of biosynthetic flux or enzyme kinetics.

Table 1: Representative Yields from Biomimetic Synthesis Studies

| Reaction / Transformation | Precursor(s) | Product | Yield (%) | Reference |

| Photochemical [2+2] Dimerization | Hymenidin surrogate | Sceptrin core | 41 | [5] |

| Deprotection and Amidation | Dimerized intermediate | "Protected sceptrin" | Not Reported | [5] |

| Final Deprotection | "Protected sceptrin" | (±)-Sceptrin | Not Reported | [5] |

Note: These yields are from chemical syntheses designed to mimic the proposed biosynthetic steps and may not reflect the efficiency of the natural enzymatic processes.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to study the biosynthesis of pyrrole-imidazole alkaloids. These are intended as a guide and will require optimization for specific sponge species and target molecules.

Isotopic Labeling Studies in Marine Sponges

This protocol describes a general procedure for feeding radiolabeled precursors to marine sponges to trace their incorporation into pyrrole-imidazole alkaloids.

Workflow Diagram:

Caption: General workflow for an isotopic labeling experiment in marine sponges.

Methodology:

-

Preparation of Radiolabeled Precursor:

-

Obtain commercially available ¹⁴C-labeled L-proline or L-lysine.

-

Dissolve the labeled amino acid in sterile seawater to a final concentration of 1-10 µCi/mL.

-

-

Administration to Sponge:

-

Collect healthy specimens of the target sponge species (e.g., Agelas or Axinella).

-

Acclimate the sponges in an aquarium with appropriate seawater conditions.

-

Using a microsyringe, carefully inject a small volume (10-50 µL) of the radiolabeled precursor solution into the sponge tissue at multiple locations.

-

-

Incubation:

-

Return the injected sponges to the aquarium and incubate for a period of 24-72 hours to allow for metabolism and incorporation of the precursor.

-

-

Harvesting and Extraction:

-

Remove the sponges from the aquarium and freeze them in liquid nitrogen.

-

Lyophilize the frozen tissue and then grind it to a fine powder.

-

Extract the powdered tissue with a suitable solvent system (e.g., methanol/dichloromethane).

-

-

Separation and Analysis:

-

Concentrate the crude extract and subject it to high-performance liquid chromatography (HPLC) to separate the different alkaloids.

-

Collect fractions and analyze each fraction for radioactivity using a scintillation counter.

-

Analyze the fractions by mass spectrometry (MS) to identify the pyrrole-imidazole alkaloids.

-

Correlate the radioactive peaks with the mass spectrometry data to determine which alkaloids have incorporated the radiolabeled precursor.

-

Preparation and Use of Cell-Free Extracts

This protocol outlines a general method for preparing a cell-free extract from a marine sponge to study enzymatic activities in vitro.

Methodology:

-

Sponge Homogenization:

-

Collect fresh sponge tissue and immediately place it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Resuspend the powder in a cold homogenization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol, and a protease inhibitor cocktail).

-

-

Cell Lysis and Clarification:

-

Further lyse the cells using a Dounce homogenizer or sonication on ice.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cell debris and membranes.

-

Carefully collect the supernatant, which is the cell-free extract.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the cell-free extract, the putative substrate (e.g., oroidin), and any necessary cofactors (e.g., NADPH, FAD, metal ions).

-

Incubate the reaction at an appropriate temperature (e.g., 25°C).

-

At various time points, quench the reaction and analyze the mixture by HPLC-MS to detect the formation of new products.

-

Gene Knockout using CRISPR/Cas9 in Marine Sponges

While still a developing technology for marine sponges, this generalized protocol outlines the key steps for a CRISPR/Cas9-mediated gene knockout.

Workflow Diagram:

Caption: General workflow for CRISPR/Cas9 gene knockout in marine sponge cells.

Methodology:

-

gRNA Design and Synthesis:

-

Identify the target gene in the sponge genome or transcriptome that is hypothesized to be involved in pyrrole-imidazole alkaloid biosynthesis.

-

Design single guide RNAs (sgRNAs) that target a critical exon of the gene.

-

Synthesize the sgRNAs in vitro.

-

-

RNP Assembly and Delivery:

-

Assemble the Cas9/sgRNA ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with the sgRNA.

-

Isolate primary sponge cells or use an established sponge cell line.

-

Deliver the RNP complex into the sponge cells using a suitable method such as electroporation or microinjection.

-

-

Cell Culture and Screening:

-

Culture the transfected cells under appropriate conditions.

-

After a period of growth, extract genomic DNA from the cell population.

-

Use PCR to amplify the target region of the gene and sequence the amplicons to detect the presence of insertions or deletions (indels) resulting from CRISPR/Cas9-mediated DNA cleavage and repair.

-

-

Isolation of Knockout Lines:

-

If a mixed population of edited and unedited cells is obtained, single-cell sorting can be used to isolate clonal cell lines carrying the desired gene knockout.

-

Future Directions

The study of pyrrole-imidazole alkaloid biosynthesis is an active area of research with many unanswered questions. Future efforts will likely focus on:

-

Enzyme Discovery and Characterization: The identification and biochemical characterization of the specific enzymes involved in the pathway will be crucial for a complete understanding of the biosynthesis. This will likely involve a combination of proteomics, transcriptomics, and heterologous expression of candidate genes.

-

Genome Mining: As more marine sponge genomes and metagenomes become available, it may be possible to identify the complete biosynthetic gene clusters for pyrrole-imidazole alkaloids.

-

Metabolic Engineering: A thorough understanding of the biosynthetic pathway will open the door to metabolic engineering approaches to produce these valuable compounds in heterologous hosts, overcoming the supply limitations from natural sources.

This technical guide provides a snapshot of the current knowledge in this exciting field. As new technologies and methodologies are applied to the study of marine natural product biosynthesis, we can expect rapid progress in unraveling the intricate details of how these fascinating molecules are constructed in nature.

References

- 1. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insight into marine alkaloid metabolic pathways: revisiting oroidin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of (+/-)-Hymenin in Marine Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Hymenin, a bromine-containing alkaloid isolated from the marine sponge Hymeniacidon sp., has emerged as a molecule of interest due to its significant biological activities. This technical guide provides a comprehensive overview of the known biological roles of (+/-)-Hymenin, with a focus on its alpha-adrenoceptor blocking and antibacterial properties. This document synthesizes available data, outlines detailed experimental methodologies for assessing its activity, and presents key signaling pathways and experimental workflows through standardized visualizations. The information herein is intended to serve as a foundational resource for researchers in marine natural products, pharmacology, and drug development.

Introduction

Marine sponges are a prolific source of novel secondary metabolites with diverse and potent biological activities. Among these, the bromopyrrole alkaloids represent a significant class of compounds with a wide range of pharmacological properties. (+/-)-Hymenin, first isolated from an Okinawan marine sponge, Hymeniacidon sp., is a notable example.[1] Its unique chemical structure, featuring a bromine atom, contributes to its distinct bioactivities. This guide will delve into the core biological functions of (+/-)-Hymenin, providing a technical framework for its further investigation and potential therapeutic applications.

Chemical Structure and Properties

While the exact three-dimensional structure and chirality of the naturally occurring hymenin (B1203750) are not extensively detailed in publicly available literature, its planar structure has been determined. The designation "(+/-)-Hymenin" suggests a racemic mixture, which is unusual for a natural product and may indicate that the isolated compound was a racemate or that subsequent synthetic work produced a racemic version for testing.

Table 1: Chemical and Physical Properties of Hymenin

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrN₅O | Inferred from related compounds |

| Class | Bromopyrrole Alkaloid | [1] |

| Source Organism | Hymeniacidon sp. (Marine Sponge) | [1] |

Biological Role and Activity

The primary biological roles attributed to (+/-)-Hymenin are its function as an alpha-adrenoceptor antagonist and its antibacterial activity.

Alpha-Adrenoceptor Blocking Activity

(+/-)-Hymenin has been identified as a potent alpha-adrenoceptor blocking agent.[1] This activity suggests its potential as a modulator of physiological processes regulated by the sympathetic nervous system, such as smooth muscle contraction and blood pressure regulation.

Table 2: Quantitative Data on the Alpha-Adrenoceptor Blocking Activity of (+/-)-Hymenin

| Parameter | Value | Conditions | Reference |

| Concentration for Competitive Antagonism | 10⁻⁶ M | Rabbit isolated aorta, against norepinephrine | [2] |

| pA₂ Value | Not Reported | - | - |

| Kᵢ Value | Not Reported | - | - |

Note: Specific quantitative values like pA₂ or Kᵢ are not available in the reviewed literature. The provided concentration indicates the level at which competitive antagonism was observed.

Antibacterial Activity

In addition to its effects on adrenergic receptors, (+/-)-Hymenin has been reported to exhibit antibacterial properties. This dual activity is a common feature of many marine natural products, reflecting their ecological role in chemical defense.

Table 3: Antibacterial Spectrum of (+/-)-Hymenin and Related Compounds

| Organism | Activity of Hymenin | MIC of Related Bromopyrrole Alkaloids (µg/mL) | Reference |

| Bacillus subtilis | Active | 0.8 - 4.2 (Heronapyrroles) | [3] |

| Escherichia coli | Active | Inactive (Heronapyrroles) | [3] |

Note: Specific Minimum Inhibitory Concentration (MIC) values for (+/-)-Hymenin are not available in the reviewed literature. The data for related bromopyrrole alkaloids are provided for context.

Signaling Pathways

The alpha-adrenoceptor blocking activity of (+/-)-Hymenin implicates its interaction with specific cellular signaling cascades. Alpha-1 adrenergic receptors, the likely targets of Hymenin's competitive antagonism, are G-protein coupled receptors (GPCRs) that primarily signal through the Gq alpha subunit.

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of the α₁-adrenergic receptor by an agonist (like norepinephrine) initiates a signaling cascade that leads to an increase in intracellular calcium concentration. As a competitive antagonist, (+/-)-Hymenin would block the initial binding of the agonist to the receptor, thereby inhibiting this pathway.

References

- 1. Hymenin, a novel alpha-adrenoreceptor blocking agent from the Okinawan marine sponge Hymeniacidon sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-adrenoceptor blocking action of hymenin, a novel marine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data for (+/-)-Hymenin

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Spectroscopic Data of (+/-)-Hymenin

Introduction

This technical guide is intended to provide a comprehensive overview of the spectroscopic data for the compound (+/-)-Hymenin. The information herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate further research and application of this molecule. (+/-)-Hymenin, also known by its systematic name 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one, is a synthetic compound of interest. This document aims to present available spectroscopic data in a structured format, detail experimental methodologies where accessible, and provide logical visualizations to support understanding.

Chemical Structure and Properties

-

Compound Name: (+/-)-Hymenin

-

Systematic Name: 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one

-

CAS Number: 154569-13-8

-

Molecular Formula: C₁₁H₁₁Br₂N₅O

-

Molecular Weight: 393.05 g/mol

-

Structure:

Caption: 2D representation of (+/-)-Hymenin.

Spectroscopic Data

A comprehensive search of available scientific literature and chemical databases was conducted to collate the spectroscopic data for (+/-)-Hymenin. At present, detailed experimental spectra for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) of this specific compound are not publicly available in the indexed scientific literature.

This section will be updated as soon as validated spectroscopic data for (+/-)-Hymenin becomes accessible. The following subsections outline the expected features in each spectroscopic technique based on the known chemical structure.

The ¹H NMR spectrum of (+/-)-Hymenin is expected to exhibit signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) in ppm would be influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for (+/-)-Hymenin

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH (imidazole) | Broad singlet | 1H | |

| NH₂ (amino) | Broad singlet | 2H | |

| CH (imidazole) | Singlet | 1H | |

| CH (pyrrolopyrrole) | Singlet | 1H | |

| CH₂ (tetrahydroazepine) | Multiplet | 2H | |

| CH₂ (tetrahydroazepine) | Multiplet | 2H | |

| NH (pyrrolopyrrole) | Broad singlet | 1H | |

| NH (azepine) | Broad singlet | 1H |

The ¹³C NMR spectrum will show distinct signals for each non-equivalent carbon atom in (+/-)-Hymenin. The presence of heteroatoms (N, O, Br) and double bonds will significantly influence the chemical shifts.

Table 2: Predicted ¹³C NMR Data for (+/-)-Hymenin

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (amide) | 160-180 |

| C (imidazole, C-NH₂) | 150-160 |

| C (imidazole, C=C) | 110-140 |

| C (pyrrolopyrrole, C=C) | 100-130 |

| C-Br | 90-110 |

| C-N (aliphatic) | 40-60 |

| CH₂ (tetrahydroazepine) | 20-40 |

The IR spectrum of (+/-)-Hymenin will display absorption bands characteristic of its functional groups.

Table 3: Predicted IR Absorption Bands for (+/-)-Hymenin

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine, amide, imidazole) | 3200-3500 | Medium-Strong, Broad |

| C-H stretch (aromatic/alkene) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (amide) | 1650-1690 | Strong |

| C=C and C=N stretch | 1500-1650 | Medium |

| C-N stretch | 1000-1350 | Medium |

| C-Br stretch | 500-700 | Medium-Strong |

The mass spectrum of (+/-)-Hymenin is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of two bromine atoms, a distinctive isotopic pattern for the molecular ion and bromine-containing fragments will be observed (approximately 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4).

Table 4: Predicted Mass Spectrometry Data for (+/-)-Hymenin

| Ion | Predicted m/z | Notes |

| [M]⁺ | 391/393/395 | Molecular ion with isotopic pattern for two bromine atoms. |

| [M-Br]⁺ | 312/314 | Loss of one bromine atom. |

| [M-2Br]⁺ | 233 | Loss of both bromine atoms. |

Experimental Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopy.

-

Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Signaling Pathways and Logical Relationships

Information regarding the biological activity and associated signaling pathways of (+/-)-Hymenin is not currently available in the scientific literature. Should such information become available, this section will be updated with relevant diagrams.

Conclusion

This technical guide provides a summary of the expected spectroscopic characteristics of (+/-)-Hymenin based on its chemical structure. The absence of experimentally determined spectra in the public domain highlights an opportunity for future research to fully characterize this compound. The provided general experimental protocols can serve as a starting point for such investigations. As new data emerges, this document will be revised to incorporate the latest findings.

(+/-)-Hymenin: A Technical Overview of a Marine-Derived Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Hymenin is a synthetic racemic compound belonging to the pyrrole-2-aminoimidazole class of marine alkaloids. Its core structure is related to oroidin (B1234803), a natural product isolated from marine sponges of the genus Agelas. While specific in-depth research on the biological activities of (+/-)-Hymenin is limited in publicly available literature, the broader class of oroidin alkaloids has garnered significant scientific interest due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This technical guide provides the definitive identification of (+/-)-Hymenin and summarizes the known biological context of related compounds to inform future research and drug development efforts.

Compound Identification

A clear identification of (+/-)-Hymenin is crucial for any research endeavor. The following table summarizes its key chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one | [1] |

| CAS Number | 154569-13-8 | [1] |

| Molecular Formula | C₁₁H₁₁Br₂N₅O | [1] |

| Molecular Weight | 389.05 g/mol | [1] |

Biological Context and Potential Activities

Direct experimental data on the biological activity, mechanism of action, and specific signaling pathways of (+/-)-Hymenin are not extensively documented. However, its structural similarity to other marine alkaloids, particularly oroidin and its derivatives, allows for informed hypotheses regarding its potential therapeutic applications.

Marine alkaloids from the pyrrole-2-aminoimidazole family are known to exhibit a range of biological effects:

-

Antimicrobial Activity: Oroidin and its synthetic analogues have demonstrated promising activity against Gram-positive bacteria.[2][3] This suggests that (+/-)-Hymenin could be investigated for its potential as a novel antibacterial agent.

-

Antiviral Activity: Synthetic analogues of oroidin have been screened for their antiviral potential, with some compounds showing inhibitory effects on the replication of RNA viruses like Hepatitis C and Chikungunya virus.[4] The mechanism for some of these analogues is believed to involve the inhibition of host cell chaperone Hsp90.[4]

-

Anticancer Activity: Various marine-derived alkaloids have been identified as promising leads for anticancer drug discovery.[5][6][7] Derivatives of the pyrrolo[1,2-a]azepine scaffold, which is structurally related to the core of (+/-)-Hymenin, have shown potent anticancer activity against liver, breast, and colon cancer cell lines.[8] Furthermore, some marine alkaloids have been found to induce apoptosis in cancer cells.[9][10][11]

Given this context, (+/-)-Hymenin represents a candidate for screening in antimicrobial, antiviral, and anticancer assays.

Experimental Protocols: A General Framework

While specific experimental protocols for (+/-)-Hymenin are not available, a general workflow for the initial investigation of a novel marine-derived alkaloid can be proposed. This workflow would typically involve synthesis, purification, structural confirmation, and subsequent biological screening.

Potential Signaling Pathways

The specific signaling pathways modulated by (+/-)-Hymenin are currently unknown. However, based on the activities of related compounds, several pathways could be hypothesized as potential targets for investigation. For instance, if (+/-)-Hymenin exhibits anticancer properties, its effects on pathways involved in cell proliferation, apoptosis, and cell cycle regulation would be of interest.

Conclusion and Future Directions

(+/-)-Hymenin is a structurally defined marine alkaloid analogue with potential for biological activity based on its chemical lineage. While direct experimental data remains scarce, its relationship to the oroidin family of natural products suggests that it may possess valuable antimicrobial, antiviral, or anticancer properties. The information and frameworks provided in this technical guide are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Future research should focus on the systematic biological screening of (+/-)-Hymenin to elucidate its specific activities, followed by mechanistic studies to identify its molecular targets and signaling pathways. Such investigations are essential to unlock the potential of this marine-derived scaffold for the development of new therapeutic agents.

References

- 1. (+/-)-Hymenin | C11H11Br2N5O | CID 9930243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Marine alkaloid oroidin analogues with antiviral potential: A novel class of synthetic compounds targeting the cellular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthetic Routes to Pyrrole-Imidazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-imidazole alkaloids (PIAs) are a large and structurally diverse family of marine natural products isolated primarily from marine sponges.[1] These compounds exhibit a wide range of potent biological activities, including anticancer, antimicrobial, antiviral, and immunosuppressive properties.[2][3] The family's structural diversity originates from a common biosynthetic precursor, oroidin (B1234803), which consists of a 2-aminoimidazole moiety linked to a pyrrole-2-carboxamide unit.[1][3] The complexity of PIAs, which ranges from simple monomers like oroidin and hymenidin (B1674120) to intricate dimeric and polycyclic structures such as agelastatin, axinellamine, and sceptrin, presents significant challenges and opportunities for synthetic chemists.[2][4]

The development of efficient and scalable synthetic routes is crucial for providing sufficient material for biological studies, enabling the synthesis of analogs for structure-activity relationship (SAR) studies, and ultimately facilitating drug development.[2][5] This document provides an overview of key synthetic strategies, detailed protocols for seminal reactions, and comparative data for the synthesis of representative pyrrole-imidazole alkaloids.

Section 1: Synthesis of the Pyrrole (B145914) Core via Paal-Knorr Synthesis

A foundational step in many PIA syntheses is the construction of the substituted pyrrole ring. The Paal-Knorr synthesis is a classic and reliable method for this transformation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under mild acidic conditions.[6][7][8] Its operational simplicity and the accessibility of starting materials make it a highly valuable tool.[6]

General Workflow and Mechanism

The synthesis begins with the selection of an appropriate 1,4-dicarbonyl compound and a primary amine. The reaction proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6]

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol describes a classic Paal-Knorr condensation to form a simple N-substituted pyrrole.[6]

Materials:

-

Aniline (B41778) (186 mg, 2.0 mmol)

-

2,5-Hexanedione (B30556) (228 mg, 2.0 mmol)

-

Methanol (B129727) (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

0.5 M Hydrochloric Acid

-

Round-bottom flask, reflux condenser, ice bath, vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

Comparative Data for Paal-Knorr Synthesis Conditions

The Paal-Knorr reaction is versatile and can be performed under various conditions. The choice of solvent and catalyst can significantly impact reaction time and yield.[9]

| Entry | Amine | Dicarbonyl | Conditions | Time | Yield (%) | Reference |

| 1 | Aniline | 2,5-Hexanedione | Reflux in H₂O | 15 min | 98 | [9] |

| 2 | Benzylamine | 2,5-Hexanedione | Reflux in H₂O | 15 min | 96 | [9] |

| 3 | Aniline | 2,5-Hexanedione | Reflux in MeOH | 1 hr | 95 | [9] |

| 4 | Aniline | 2,5-Hexanedione | Reflux in EtOH | 1 hr | 93 | [9] |

| 5 | Aniline | 2,5-Hexanedione | AcOH, reflux | 30 min | 92 | [6] |

Section 2: Total Synthesis of Monomeric Alkaloids: Oroidin and Hymenidin

Oroidin and its congeners are foundational monomers for a vast number of more complex PIAs.[10] An efficient synthesis of these building blocks is therefore of high importance. A modern approach avoids expensive reagents by utilizing an imidazo[1,2-a]pyrimidine (B1208166) intermediate, which is later converted to the 2-aminoimidazole core.[10][11]

Retrosynthetic Analysis

The strategy involves a key transformation where the imidazo[1,2-a]pyrimidine ring is opened to reveal the desired 2-aminoimidazole structure. This core is then coupled with a pyrrole moiety to complete the synthesis.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Biology of the Pyrrole-Imidazole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Total syntheses of oroidin, hymenidin and clathrodin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Gold-Catalyzed Synthesis of the Hymenin Core Structure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the gold-catalyzed synthesis of the pyrrolo[1,2-a]azepin-5-one core structure of hymenin (B1203750), a marine alkaloid with potential therapeutic applications. The key transformation involves an intramolecular hydroarylation of an alkyne, catalyzed by a gold(I) complex. This methodology offers an efficient route to this important heterocyclic scaffold.

Overview of the Synthesis

The synthesis of the hymenin core structure is achieved through a gold-catalyzed intramolecular hydroarylation of a suitably functionalized pyrrole (B145914) precursor. This key step constructs the central seven-membered azepine ring fused to the pyrrole. The reaction proceeds under mild conditions with high efficiency.

Quantitative Data Summary

The following table summarizes the key quantitative data for the gold-catalyzed cyclization step in the synthesis of the hymenin core structure.

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AuCl(IPr) | 5 | 1,2-DCE | 80 | 1 | 95 |

| 2 | AgOTf | 5 | 1,2-DCE | 80 | 1 | 95 |

Note: The reaction is performed with AuCl(IPr) and AgOTf as a catalytic system.

Experimental Protocols

This section provides a detailed protocol for the key gold-catalyzed intramolecular hydroarylation reaction.

3.1. Synthesis of the Pyrrolo[1,2-a]azepin-5-one Core

This protocol is adapted from the total synthesis of (±)-2-debromohymenin.

Materials:

-

N-(4-(1H-pyrrol-2-yl)-4-oxobutyl)-N-(phenethyl)but-2-ynamide

-

AuCl(IPr) (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

Silver trifluoromethanesulfonate (B1224126) (AgOTf)

-

1,2-Dichloroethane (B1671644) (1,2-DCE), anhydrous

-

Argon gas

-

Standard laboratory glassware and stirring equipment

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the alkynyl amide substrate (1 equivalent).

-

Dissolve the substrate in anhydrous 1,2-dichloroethane (to a concentration of 0.05 M).

-

To the stirred solution, add AuCl(IPr) (0.05 equivalents) and silver trifluoromethanesulfonate (AgOTf) (0.05 equivalents).

-